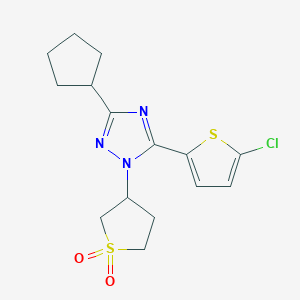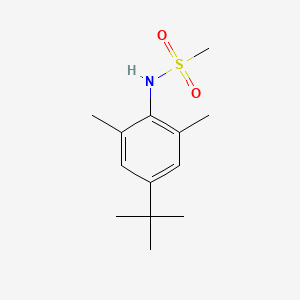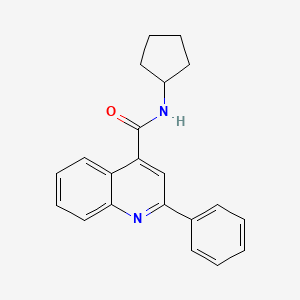![molecular formula C13H13F3N4O2 B5689226 N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling.
Mecanismo De Acción
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. Inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to result in the suppression of B-cell receptor signaling, leading to a decrease in B-cell proliferation and survival. N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to B-cell receptor stimulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in lab experiments is its selectivity for BTK. This allows for the specific inhibition of B-cell receptor signaling, without affecting other signaling pathways. However, one limitation of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide is its limited solubility in aqueous solutions, which can make dosing and administration challenging in some experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide. One area of interest is the investigation of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its efficacy in the treatment of B-cell malignancies. Another area of interest is the exploration of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, the development of more soluble formulations of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide could enhance its potential as a therapeutic agent in both preclinical and clinical settings.
Conclusion:
In conclusion, N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide is a promising therapeutic agent that has gained attention in the scientific community for its potential in the treatment of B-cell malignancies and autoimmune diseases. The selective inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to have significant biochemical and physiological effects in preclinical studies. While there are some limitations to the use of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide in lab experiments, there are several potential future directions for the research and development of this small molecule inhibitor.
Métodos De Síntesis
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-furancarboxylic acid with dimethylamine, followed by the reaction of the resulting product with 4-(trifluoromethyl)pyrimidine-2-amine. The final product is obtained through a series of purification steps, including column chromatography and crystallization. The synthesis of N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been described in detail in the scientific literature.
Aplicaciones Científicas De Investigación
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. The inhibition of BTK by N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide has also been investigated for its potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N,N-dimethyl-5-[[[4-(trifluoromethyl)pyrimidin-2-yl]amino]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20(2)11(21)9-4-3-8(22-9)7-18-12-17-6-5-10(19-12)13(14,15)16/h3-6H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCYSALMABIEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CNC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)

![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)
